molecular formula C20H23N5O3S B2832700 N,N-diethyl-7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxamide CAS No. 1251600-79-9

N,N-diethyl-7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxamide

Cat. No.: B2832700
CAS No.: 1251600-79-9
M. Wt: 413.5
InChI Key: VPPFJCPWPVMUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxamide (CAS 1251600-79-9) is a chemical compound with a molecular formula of C20H23N5O3S and a molecular weight of 413.49 g/mol . It features a highly specific molecular structure, built on a 1,8-naphthyridine core that is substituted with a sulfonamide group and a carboxamide moiety, which contributes to its excellent bioavailability and target selectivity . This compound is noted for its high crystallinity, which facilitates purification, and it possesses good thermal stability and solubility in organic solvents, broadening the scope of experimental operations . Its primary research value lies in its potential as a key intermediate in pharmaceutical development, with studies highlighting its promising protein kinase inhibitory activity and enzyme regulatory functions . The 1,8-naphthyridine scaffold is a nitrogen-containing heterocycle known for versatile biological activities, and structural modifications at specific positions on the core structure have been shown to enhance binding efficiency and potency towards various biological targets, such as the adenosine A2A receptor, which is relevant for research in neurodegenerative conditions like Parkinson's disease . Furthermore, related 1,8-naphthyridine carboxamide derivatives have been investigated as potent inhibitors of enzymes like HIV-1 integrase, demonstrating the significance of this chemotype in drug discovery research . Conjugates of 1,8-naphthyridine have also shown enhanced antimicrobial activity against resistant bacterial strains, suggesting broad potential for this compound class in the development of new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-diethyl-7-methyl-4-(4-sulfamoylanilino)-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-4-25(5-2)20(26)17-12-22-19-16(11-6-13(3)23-19)18(17)24-14-7-9-15(10-8-14)29(21,27)28/h6-12H,4-5H2,1-3H3,(H2,21,27,28)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPFJCPWPVMUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)S(=O)(=O)N)C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N,N-diethyl-7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N,N-diethyl-7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxamide exhibit significant anticancer properties. The naphthyridine scaffold is known for its ability to inhibit various kinases involved in cancer progression:

  • Mechanism of Action : The compound potentially acts by inhibiting specific signaling pathways that are crucial for tumor cell proliferation and survival. For instance, it may target the PI3K/AKT/mTOR pathway, which is often dysregulated in cancers.
  • Case Studies : In vitro studies have shown that derivatives of naphthyridine can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These findings suggest that modifications to the naphthyridine structure can enhance anticancer activity.

Neurological Applications

The modulation of neurotransmitter systems is another promising area for this compound's application:

  • Neuroprotective Effects : Research indicates that compounds with similar structures can modulate NMDA receptors, which are implicated in neurodegenerative diseases. By acting as antagonists at these receptors, they may protect against excitotoxicity associated with conditions like Alzheimer's disease.
  • Clinical Relevance : A study demonstrated that naphthyridine derivatives could reduce neuroinflammation and oxidative stress in animal models of neurodegeneration, suggesting potential therapeutic benefits.

Antimicrobial Activity

Emerging research has highlighted the antimicrobial properties of naphthyridine derivatives:

  • Spectrum of Activity : Preliminary studies show efficacy against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The presence of the sulfamoyl group may enhance antibacterial action by interfering with bacterial folate synthesis.
  • Research Findings : A comparative study showed that certain naphthyridine derivatives had lower minimum inhibitory concentrations (MICs) against Gram-positive bacteria compared to traditional antibiotics.

Mechanism of Action

The mechanism of action of N,N-diethyl-7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group plays a crucial role in binding to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Modifications: Substituents on the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a common feature among analogues, but substituent variations critically influence activity and properties:

Compound Name Substituents (Positions) Key Features Reference
Target Compound 3-carboxamide (N,N-diethyl), 7-methyl, 4-(4-sulfamoylphenylamino) Sulfamoyl group enhances hydrophilicity; diethyl carboxamide may improve bioavailability Synthesized via routes similar to
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide 3-carboxamide (3-chlorophenyl), 4-oxo, 1-(4-chlorobenzyl) Chlorine atoms increase hydrophobicity (ClogP ~4.09), aiding mycobacterial cell wall penetration
4-Oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide derivatives 3-carboxamide (alkyl/aryl), 4-oxo, 1-pentyl Alkyl chains (e.g., pentyl) enhance lipophilicity; used in antiproliferative studies
7-Benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid 3-carboxylic acid, 7-benzyl, 1-ethyl Carboxylic acid group reduces membrane permeability; benzyl substituent confers locomotor stimulant effects

Key Observations :

  • The sulfamoylphenylamino group in the target compound introduces a polar sulfonamide moiety, likely improving water solubility compared to chlorinated analogues (e.g., ClogP ~4.09 in vs.
  • N,N-Diethyl carboxamide at position 3 may enhance metabolic stability and oral absorption compared to unsubstituted carboxamides or carboxylic acids (e.g., ).

Pharmacological Profiles and Mechanisms

Cardiac Inotropic Activity
  • 4-Amino-7-methyl-1,8-naphthyridine-3-carboxylic acid derivatives (e.g., LV50) exhibit positive inotropic effects via (Na+ + K+)-ATPase inhibition, akin to cardiac glycosides but at tenfold lower concentrations.
  • Target Compound : The sulfamoyl group may modulate interaction with ATPase or other cardiac targets, but this requires experimental validation.
Antimycobacterial and Antiproliferative Activity
  • 1-(4-Chlorobenzyl)-N-(chlorophenyl)-4-oxo-1,8-naphthyridine-3-carboxamides demonstrate antimycobacterial activity attributed to chlorine-enhanced hydrophobicity .
  • Functionalized 1,8-naphthyridines (e.g., 407k-n) show antiproliferative effects against HepG2 cells (IC50 <10 μM), with substituents like morpholinomethyl enhancing activity .

Physicochemical Properties and Drug-Likeness

Property Target Compound 1-(4-Chlorobenzyl)-N-(3-chlorophenyl) Analogue 7-Benzyl-3-carboxylic Acid
ClogP Estimated <3 (sulfamoyl reduces lipophilicity) 4.09 ~1.5 (carboxylic acid)
Solubility High (sulfamoyl group) Moderate (chlorine enhances hydrophobicity) Low (carboxylic acid)
Bioavailability Likely favorable (balanced ClogP) Limited by high ClogP Poor (ionization at physiological pH)

Unique Advantages and Limitations of the Target Compound

  • Advantages: Sulfamoylphenylamino group: Potential for targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) or antimicrobial pathways. Diethyl carboxamide: May improve pharmacokinetics over simpler carboxamides or carboxylic acids.
  • Limitations :
    • Lack of direct pharmacological data (e.g., IC50 values, toxicity profiles).
    • Synthetic complexity due to multiple substituents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-diethyl-7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxamide, and what are their key challenges?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Core Formation : Cyclization of precursors (e.g., substituted pyridines or aminonaphthyridines) using POCl₃ in DMF at 80–100°C to form the naphthyridine core .

Functionalization : Introduction of the sulfamoylphenyl group via nucleophilic substitution or Buchwald-Hartwig amination .

Carboxamide Installation : Coupling reactions (e.g., using EDC/HOBt) to attach the N,N-diethylcarboxamide moiety .

  • Challenges : Low yields in cyclization (~40–60%) and regioselectivity issues during sulfamoyl group introduction require rigorous optimization of solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on aromatic proton signals (δ 7.5–9.0 ppm for naphthyridine protons) and sulfonamide NH peaks (δ ~10–11 ppm, broad) .
  • IR Spectroscopy : Confirm carboxamide (C=O at ~1650–1680 cm⁻¹) and sulfonamide (S=O at ~1150–1350 cm⁻¹) functional groups .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ ~470–500 Da) and fragmentation patterns to distinguish regioisomers .

Q. What are the primary biological targets of 1,8-naphthyridine derivatives like this compound, and how are preliminary assays designed?

  • Methodological Answer :

  • Targets : Kinases (e.g., EGFR, VEGFR), carbonic anhydrases, and bacterial DNA gyrase due to the sulfonamide and carboxamide moieties .
  • Assay Design :

In Vitro Enzyme Inhibition : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled kinase assays) with IC₅₀ determination .

Cellular Uptake : Radiolabeling (³H or ¹⁴C) or fluorescent tagging to assess permeability in cancer cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies, such as conflicting IC₅₀ values across different assay platforms?

  • Methodological Answer :

  • Root Cause Analysis :

Assay Conditions : Compare buffer pH (e.g., Tris vs. HEPES), ionic strength, and ATP concentrations in kinase assays, which alter compound protonation and binding .

Cellular vs. Cell-Free Systems : Account for efflux pumps (e.g., P-gp) or metabolizing enzymes in cellular models using inhibitors like verapamil .

  • Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and structural analogs to isolate variables .

Q. What strategies optimize the synthesis yield of this compound while minimizing byproducts like regioisomers?

  • Methodological Answer :

  • Regioselective Control :

Directed Metalation : Use lithiation (e.g., LDA) at low temperatures (–78°C) to direct substituents to the 4-position of the naphthyridine core .

Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve purity by minimizing thermal degradation .

  • Byproduct Mitigation : Employ HPLC purification with C18 columns and isocratic elution (MeCN:H₂O, 70:30) to separate regioisomers .

Q. How can computational methods like molecular docking and MD simulations predict the compound’s interaction with novel targets?

  • Methodological Answer :

  • Docking Workflow :

Protein Preparation : Retrieve target structures (e.g., PDB ID 4WKQ for EGFR) and optimize protonation states using tools like Schrödinger’s Protein Preparation Wizard .

Grid Generation : Define active sites using co-crystallized ligands (e.g., erlotinib for EGFR).

Pose Scoring : Rank binding poses using Glide SP/XP scoring, prioritizing hydrogen bonds with sulfamoyl NH and π-π stacking with naphthyridine .

  • Validation : Compare predicted ΔG values with experimental ITC data to refine force field parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.